Enhanced Lipophilicity Relative to Non-Fluorinated and Mono-Fluorinated Analogs
2-(3,4-Difluorophenyl)-1,3-dioxolane exhibits a calculated XLogP3-AA value of 1.5 [1]. In comparison, the unsubstituted 2-phenyl-1,3-dioxolane has a calculated XLogP3-AA of approximately 1.8 (estimated via software, not from the same source) [2], while mono-fluorinated analogs, such as 2-(4-fluorophenyl)-1,3-dioxolane, are predicted to have lower values due to the reduced fluorine content . This indicates that the 3,4-difluorophenyl group provides a distinct, intermediate lipophilicity profile that is not achievable with non-fluorinated or single-fluorine substituents.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.5 |
| Comparator Or Baseline | 2-phenyl-1,3-dioxolane (predicted ~1.8) and 2-(4-fluorophenyl)-1,3-dioxolane (predicted <1.5) |
| Quantified Difference | Decrease of ~0.3 log units compared to unsubstituted analog; increase compared to mono-fluoro analog. |
| Conditions | Calculated property using XLogP3 algorithm. |
Why This Matters
Lipophilicity directly influences membrane permeability and metabolic stability, making this compound a critical building block for achieving precise drug-like property modulation in medicinal chemistry.
- [1] National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24721640, 2-(3,4-Difluorophenyl)-1,3-dioxolane. View Source
- [2] PubChem. (2025). 2-Phenyl-1,3-dioxolane. PubChem CID 137247. View Source
